Cas no 340-90-9 (N-Phthaloyl-L-glutamic Acid)

N-Phthaloyl-L-glutamic Acid 化学的及び物理的性質
名前と識別子
-
- (S)-2-(1,3-Dioxoisoindolin-2-yl)pentanedioic acid
- l-2-phthalimidoglutaricacid
- l-glutaricaci
- n-phthalyl-l-glutamicacid
- N-PHTHALIMIDE L-GLUTAMINC ACID
- PHTHALYL-L-GLUTAMIC ACID
- PHTHALOYL-L-GLUTAMIC ACID
- PHT-GLU-OH
- PHGA
- (2S)-2-(1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOL-2-YL)-
- PENTANEDIOIC ACID
- N-phthaloyl-L-glutamicacid
- (S)-2-phthalimidoglutaric acid
- (S)-N-phthaloylglu
- 2-(1,3-dioxoisoindolin-2-yl)pentanedioic acid
- L-2-(1,3-dioxo-2,3-dihydro-1H-2-isoindolyl) pentanedioic acid
- N,N-Phthaloylglutamic acid
- N,N-Phthaloyl-L-glutaminsaeure
- PHT-glutamic acid
- Phthaloylglutamicacid
- N-Phthaloyl-L-glutamic Acid
- Lopac0_000956
- CCG-37694
- NCIStruc1_000393
- AKOS015898380
- BRN 0090136
- A808189
- Q27145188
- CHEBI:75277
- SCHEMBL441970
- 340-90-9
- Lopac-P-1801
- NCGC00013520-03
- 5-21-10-00532 (Beilstein Handbook Reference)
- MLS001056748
- N-Phthalyl-L-glutaminsaure
- L-Glutamic Acid, N-Phthaloyl
- N-Phthaloyl-L-glutamic acid, 99%
- NCGC00013520-02
- NCGC00094257-03
- NCIStruc2_000629
- Glutaric acid, 2-phthalimido-, L-
- CHEMBL1256390
- (S)-2-(1,3-Dioxoisoindolin-2-yl)pentanedioicacid
- NCGC00013520-06
- (2S)-2-[1,3-bis(oxidanylidene)isoindol-2-yl]pentanedioic acid
- NCGC00013520
- 2-PHTHALIMIDOGLUTAMIC ACID, (-)-
- AS-49049
- NCGC00094257-02
- NCGC00015803-01
- L-2-Phthalimidoglutaric acid
- N-Phthaloyl-L-glutamic acid, purum, >=98.0% (T)
- SMR000326687
- NCGC00013520-05
- J-019446
- (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioic acid
- N-Phthalyl-L-glutamic acid
- (2S)-2-(1,3-dioxo-2-isoindolyl)pentanedioic acid
- NCGC00013520-04
- UNII-LV2BGD128X
- AM81726
- HMS2232C21
- (2S)-2-(1,3-dioxoisoindol-2-yl)pentanedioic acid
- Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, (2S)-
- N-Phthalyl-L-glutaminsaure [German]
- FEFFSKLJNYRHQN-VIFPVBQESA-N
- AC-10422
- MFCD00066476
- NCGC00094257-01
- FD21364
- LV2BGD128X
- NCI43131
- -isoindol-2-yl)-, (2S)-
- Pentanedioic acid,2-(1,3-dihydro-1,3-dioxo-2H
- DTXSID20187605
- N-Phthaloyl L-Glutamic acid
- DTXCID40110096
-
- MDL: MFCD00066476
- インチ: InChI=1S/C13H11NO6/c15-10(16)6-5-9(13(19)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9H,5-6H2,(H,15,16)(H,19,20)/t9-/m0/s1
- InChIKey: FEFFSKLJNYRHQN-VIFPVBQESA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=O)N([C@@H](CCC(=O)O)C(=O)O)C2=O
計算された属性
- せいみつぶんしりょう: 277.05900
- どういたいしつりょう: 277.05863707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 436
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 112Ų
じっけんとくせい
- 色と性状: 使用できません
- ゆうかいてん: 160-162 °C (lit.)
- PSA: 111.98000
- LogP: 0.53850
- 光学活性: [α]20/D −45°, c = 1 in ethanol
- ようかいせい: 使用できません
N-Phthaloyl-L-glutamic Acid セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- RTECS番号:MA3820000
N-Phthaloyl-L-glutamic Acid 税関データ
- 税関コード:2925190090
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
N-Phthaloyl-L-glutamic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-250488A-10g |
N-Phthaloyl-L-glutamic acid, |
340-90-9 | 99% | 10g |
¥1068.00 | 2023-09-05 | |
Matrix Scientific | 098479-10g |
(S)-2-(1,3-Dioxoisoindolin-2-yl)pentanedioic acid, 95+% |
340-90-9 | 95+% | 10g |
$221.00 | 2023-09-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P299445-1g |
N-Phthaloyl-L-glutamic Acid |
340-90-9 | 98% | 1g |
¥236.90 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1030108-25g |
(S)-2-(1,3-dioxoisoindolin-2-yl)pentanedioic acid |
340-90-9 | 98% | 25g |
¥537.00 | 2024-05-18 | |
Aaron | AR003D97-5g |
(S)-2-(1,3-Dioxoisoindolin-2-yl)pentanedioic acid |
340-90-9 | 98% | 5g |
$19.00 | 2025-02-11 | |
abcr | AB490553-5g |
Pht-glu-oh, 95%; . |
340-90-9 | 95% | 5g |
€90.80 | 2024-08-02 | |
Ambeed | A136353-1g |
(S)-2-(1,3-Dioxoisoindolin-2-yl)pentanedioic acid |
340-90-9 | 98% | 1g |
$11.0 | 2024-04-19 | |
A2B Chem LLC | AB56047-1g |
N-Phthaloyl-l-glutamic acid |
340-90-9 | 98% | 1g |
$9.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1030108-1g |
(S)-2-(1,3-dioxoisoindolin-2-yl)pentanedioic acid |
340-90-9 | 98% | 1g |
¥50.00 | 2024-05-18 | |
abcr | AB490553-1g |
Pht-glu-oh, 95%; . |
340-90-9 | 95% | 1g |
€80.40 | 2024-08-02 |
N-Phthaloyl-L-glutamic Acid 関連文献
-
1. N-phthaloylation of chloro- and hydroxy-2-amino-acidsS. Clarke,R. C. Hider,D. I. John J. Chem. Soc. Perkin Trans. 1 1973 230
-
2. [11C]/(13C)Carbon monoxide in palladium-mediated synthesis of imidesFarhad Karimi,Tor Kihlberg,Bengt L?ngstr?m J. Chem. Soc. Perkin Trans. 1 2001 1528
-
3. Isolation and structure of coprine, a novel physiologically active cyclopropanone derivative from Coprinus atramentarius and its synthesis via 1-aminocyclopropanolPer Lindberg,Rolf Bergman,B?rje Wickberg J. Chem. Soc. Chem. Commun. 1975 946
N-Phthaloyl-L-glutamic Acidに関する追加情報
Introduction to N-Phthaloyl-L-glutamic Acid (CAS No. 340-90-9)
N-Phthaloyl-L-glutamic Acid (CAS No. 340-90-9) is a significant compound in the field of biochemical research and pharmaceutical development. This compound, characterized by its unique structural properties, has garnered considerable attention due to its versatile applications in various scientific domains.
The molecular structure of N-Phthaloyl-L-glutamic Acid consists of a phthaloyl group attached to the amino group of L-glutamic acid. This modification enhances the solubility and stability of the compound, making it an invaluable reagent in peptide synthesis and enzyme inhibition studies. The phthaloyl group, derived from phthalic anhydride, introduces a rigid aromatic ring system that can influence the conformation and reactivity of peptides.
In recent years, N-Phthaloyl-L-glutamic Acid has been extensively studied for its role in peptide coupling reactions. Its ability to form stable amide bonds with amino acids makes it a preferred choice for solid-phase peptide synthesis (SPPS). This method is widely employed in the production of peptides and proteins for therapeutic and diagnostic purposes. The efficiency and reliability of SPPS have been further enhanced by the use of N-Phthaloyl-L-glutamic Acid, which ensures high yields and minimal side reactions.
The compound's significance extends beyond peptide synthesis. N-Phthaloyl-L-glutamic Acid has been explored in the development of novel drug candidates. Its structural features allow for selective binding with biological targets, making it a valuable tool in drug design. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in metabolic pathways. These inhibitors have shown promise in preclinical studies for treating conditions such as diabetes and obesity.
Recent advancements in computational chemistry have further highlighted the potential of N-Phthaloyl-L-glutamic Acid. Molecular modeling studies have revealed insights into its interactions with biological molecules, aiding in the rational design of more effective drugs. These simulations have helped researchers predict binding affinities and optimize drug structures, thereby accelerating the drug discovery process.
The compound's applications are not limited to pharmaceuticals. N-Phthaloyl-L-glutamic Acid has also found utility in agrochemicals and material science. In agrochemicals, it serves as a precursor for synthesizing herbicides and pesticides that enhance crop protection. In material science, its structural properties contribute to the development of advanced polymers and coatings with improved durability and functionality.
In conclusion, N-Phthaloyl-L-glutamic Acid (CAS No. 340-90-9) is a multifaceted compound with broad applications across various scientific disciplines. Its role in peptide synthesis, drug development, and material science underscores its importance in modern research and industry. As scientific understanding continues to evolve, the potential uses of N-Phthaloyl-L-glutamic Acid are expected to expand, further solidifying its position as a cornerstone in biochemical research.
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